4-Phenylbutyronitrile CAS number 2046-18-6 properties
4-Phenylbutyronitrile CAS number 2046-18-6 properties
An In-depth Technical Guide to 4-Phenylbutyronitrile (CAS 2046-18-6)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Phenylbutyronitrile (CAS 2046-18-6), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core properties, spectroscopic characteristics, synthesis, reactivity, and applications of this compound, grounding all claims in authoritative data.
Core Compound Identity and Significance
4-Phenylbutyronitrile, also known as Benzenebutanenitrile, is an organic compound featuring a butyronitrile chain attached to a phenyl group.[1] Its unique structure, combining an aromatic ring with a reactive nitrile functional group, makes it a valuable building block in a multitude of chemical transformations.[1] It serves as a critical precursor in the synthesis of pharmaceuticals, agrochemicals, styrene derivatives, and other light aliphatic nitriles.[1][2]
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CAS Number: 2046-18-6[3]
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Molecular Weight: 145.20 g/mol
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Synonyms: (3-Cyanopropyl)benzene, Benzenebutanenitrile, γ-Phenylpropyl cyanide[1][5]
Physicochemical Properties
The physical and chemical properties of 4-Phenylbutyronitrile define its behavior in experimental settings. It is typically a colorless to pale yellow liquid under standard conditions.[1][6] Its moderate polarity allows for solubility in many organic solvents, while it remains less soluble in water.[1]
| Property | Value | Source |
| Appearance | Colorless to pale yellow, clear liquid | [1][4][6] |
| Boiling Point | 129-131 °C at 10 mmHg; 97-99 °C at 1.7 mmHg | [4][6][7] |
| Density | 0.973 - 0.976 g/mL at 25 °C | [4][7] |
| Refractive Index (n20/D) | 1.5143 | [4][7] |
| Flash Point | 105 °C (221 °F) - 113 °C (235.4 °F) | [6][7][8] |
| Water Solubility | Low | [1] |
| Octanol/Water Partition Coefficient (LogP) | 2.53 | [3] |
Spectroscopic Data Analysis: A Structural Confirmation Toolkit
Spectroscopic analysis is fundamental to verifying the identity and purity of 4-Phenylbutyronitrile. The following data provides a reliable fingerprint for the molecule.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The most prominent feature is the sharp, intense absorption band characteristic of the nitrile (C≡N) triple bond stretch, which typically appears between 2260 and 2240 cm⁻¹ for saturated nitriles.[9] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain appear just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy gives detailed information about the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum is highly predictable. The protons on the phenyl group (C₆H₅) typically appear as a multiplet in the aromatic region (δ 7.1-7.3 ppm). The three methylene groups (-CH₂-) of the butyl chain will present as distinct signals, with the protons closest to the electron-withdrawing nitrile group being the most downfield.
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-CH₂-CN: Triplet, ~δ 2.4 ppm
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-CH₂-Ph: Triplet, ~δ 2.7 ppm
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Internal -CH₂-: Multiplet, ~δ 2.0 ppm
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¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the three aliphatic carbons, and the unique quaternary carbon of the nitrile group, which is typically found far downfield (~119 ppm).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 145, corresponding to the molecular weight of the compound.[10] A prominent peak is often observed at m/z = 104, resulting from a characteristic cleavage that leaves the tropylium ion ([C₇H₇]⁺) or a related structure, which is a common fragmentation pattern for compounds containing a benzyl group.[11]
| Spectroscopic Feature | Typical Range/Value | Assignment |
| IR Absorption (C≡N) | ~2245 cm⁻¹ | Nitrile stretch |
| ¹H NMR (Aromatic) | δ 7.1 - 7.3 ppm | C₆H₅ protons |
| ¹H NMR (Aliphatic) | δ 2.0 - 2.7 ppm | -(CH₂)₃- protons |
| MS (Molecular Ion) | m/z = 145 | [C₁₀H₁₁N]⁺ |
| MS (Major Fragment) | m/z = 104, 91 | Fragmentation ions |
Synthesis and Reactivity: A Gateway to Advanced Molecules
The true utility of 4-Phenylbutyronitrile lies in its role as a synthetic intermediate. Its preparation is straightforward, and its nitrile group offers a versatile handle for further chemical modifications.
Workflow for a Representative Synthesis
A common and reliable method for synthesizing 4-Phenylbutyronitrile is through the nucleophilic substitution of an appropriate 4-phenylbutyl halide with a cyanide salt. This classic Williamson-type synthesis is efficient and scalable.
Caption: Workflow for the synthesis of 4-Phenylbutyronitrile.
Detailed Synthesis Protocol: Cyanide Displacement
Causality: This protocol leverages the high nucleophilicity of the cyanide ion and a polar aprotic solvent (DMSO) to facilitate an Sₙ2 reaction, displacing the bromide leaving group.
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Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
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Reagents: Charge the flask with sodium cyanide (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO).
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Addition: While stirring, add 4-phenylbutyl bromide (1.0 equivalent) to the mixture dropwise at room temperature.
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Reaction: Heat the reaction mixture to 80-90 °C and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Quench: After completion, cool the mixture to room temperature and carefully pour it into a beaker of cold water to quench the reaction and precipitate the product.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic layer multiple times with diethyl ether or ethyl acetate.
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Washing: Combine the organic extracts and wash sequentially with water and brine to remove residual DMSO and salts.
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Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the resulting crude oil via vacuum distillation to yield pure 4-Phenylbutyronitrile.[4] The choice of vacuum distillation is critical due to the compound's relatively high boiling point at atmospheric pressure.
Core Reactivity: Hydrolysis and Reduction
The nitrile group is a linchpin for synthetic transformations, primarily through hydrolysis to a carboxylic acid or reduction to a primary amine. These two pathways unlock access to different classes of molecules crucial for drug discovery.
Caption: Key reactions of 4-Phenylbutyronitrile.
Protocol for Reduction to 4-Phenylbutylamine
Causality: This protocol uses Raney Nickel, a highly effective and industrially preferred catalyst for the hydrogenation of nitriles to primary amines.[12] The presence of ammonia is a self-validating step used to suppress the formation of secondary amine byproducts.[12]
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Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 4-Phenylbutyronitrile (1.0 equivalent).
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Solvent: Dissolve the nitrile in a suitable solvent like ethanol or methanol.[12] Optionally, add ammonia to the solvent to minimize secondary amine formation.[12]
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Catalyst: Carefully add a catalytic amount of Raney Nickel slurry under an inert atmosphere.[12]
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Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 psi).
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Reaction: Agitate the mixture (shake or stir) at room temperature or with gentle heating. Monitor the reaction by observing the uptake of hydrogen.
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Workup: Once hydrogen uptake ceases, cool the vessel, carefully vent the excess pressure, and purge with nitrogen.
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Filtration: Remove the Raney Nickel catalyst by filtering the reaction mixture through a pad of Celite. Caution: Raney Nickel can be pyrophoric and should not be allowed to dry.
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Concentration: Remove the solvent from the filtrate under reduced pressure to yield crude 4-phenylbutylamine.
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Purification: If necessary, purify the amine by vacuum distillation.
Applications in Drug Development and Chemical Industry
4-Phenylbutyronitrile is a cornerstone intermediate. Its derivatives are central to several fields:
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Pharmaceuticals: The reduction product, 4-phenylbutylamine, is a building block for various active pharmaceutical ingredients (APIs). The hydrolysis product, 4-phenylbutyric acid, is itself a drug used as a histone deacetylase inhibitor for treating urea cycle disorders and in cancer research.[13]
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Industrial Chemicals: It serves as a precursor for certain styrene derivatives, which are used to produce polymers, resins, and specialty coatings.[2]
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Agrochemicals: The molecular scaffold is used in the synthesis of some pesticides and herbicides.[1]
Safety, Handling, and Storage
Proper handling of 4-Phenylbutyronitrile is essential for laboratory safety. The compound is classified as hazardous.[6]
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302, H312, H332 |
| Skin Irritation | Category 2 | H315 |
| Eye Irritation | Category 2 | H319 |
| Specific Target Organ Toxicity | Category 3 (Respiratory System) | H335 |
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Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of vapors and contact with skin and eyes.[6]
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Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.[3] The storage class is typically 10 for combustible liquids.
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First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] If inhaled, move the victim to fresh air.[6] If swallowed, call a poison control center or doctor immediately.[6]
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Chemical Properties of Benzenebutanenitrile (CAS 2046-18-6). Cheméo. [Link]
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The Significance of 4-Phenylbutyronitrile (CAS 2046-18-6) in Styrene Derivatives and Light Aliphatic Nitrile Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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